molecular formula C16H14ClNO3 B12116512 Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester CAS No. 91855-59-3

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester

Cat. No.: B12116512
CAS No.: 91855-59-3
M. Wt: 303.74 g/mol
InChI Key: DMIOQLYFEORVAJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and a phenylamino group attached to the benzoic acid core, with a methyl ester functional group.

Preparation Methods

The synthesis of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester typically involves the reaction of 2-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenylamino group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can be compared with other similar compounds, such as:

The presence of both the chloroacetyl and phenylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

CAS No.

91855-59-3

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

methyl 2-(N-(2-chloroacetyl)anilino)benzoate

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)13-9-5-6-10-14(13)18(15(19)11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DMIOQLYFEORVAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)CCl

Origin of Product

United States

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